![molecular formula C17H19BrN2O4 B6627478 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid](/img/structure/B6627478.png)
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid, also known as Boc-L-Pro-L-Phe(4-Br)-L-Pro-L-Pip-COOH, is a chemical compound used in scientific research. It is a peptide that has been synthesized for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can prevent the progression of diseases such as cancer. Additionally, the peptide has been shown to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of enzymes involved in cancer progression, as well as to have antimicrobial and antifungal properties. Additionally, it has been investigated for its potential use in drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH in lab experiments is its ability to inhibit the activity of specific enzymes. This can be useful in studying the progression of diseases such as cancer. Additionally, the peptide has been shown to have antimicrobial and antifungal properties, which can be useful in studying the effects of these types of microorganisms on human health.
One limitation of using 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH in lab experiments is its potential for toxicity. As with any chemical compound, it is important to use caution when handling and working with this peptide.
Orientations Futures
There are several potential future directions for research involving 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH. One area of interest is its potential use in drug delivery systems. Additionally, further investigation into the peptide's antimicrobial and antifungal properties could lead to the development of new treatments for infections caused by these types of microorganisms. Finally, continued research into the mechanisms of action of the peptide could provide insight into the progression of diseases such as cancer.
Méthodes De Synthèse
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids until the desired peptide sequence is obtained. After the peptide chain is complete, the final product is cleaved from the solid support and purified.
Applications De Recherche Scientifique
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH has been used in scientific research for its potential as a therapeutic agent. It has been studied for its ability to inhibit the activity of enzymes involved in the progression of cancer and other diseases. Additionally, it has been investigated for its potential use in drug delivery systems.
Propriétés
IUPAC Name |
1-[1-(2-bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4/c18-12-5-1-2-6-13(12)20-10-8-11(16(20)22)15(21)19-9-4-3-7-14(19)17(23)24/h1-2,5-6,11,14H,3-4,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPVMMPKZVRVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2CCN(C2=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

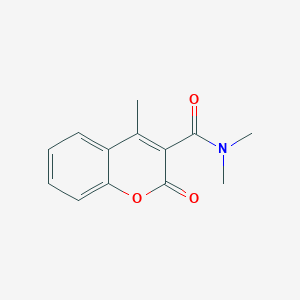
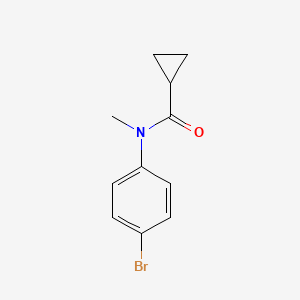
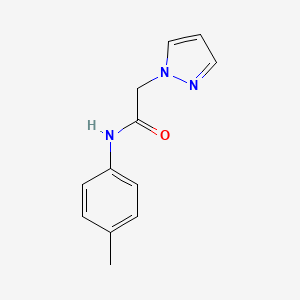


![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)

![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)
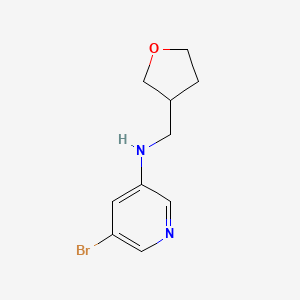
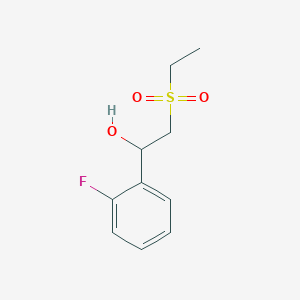
![(4,5-dimethyl-1H-indol-2-yl)-(4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)methanone](/img/structure/B6627458.png)
![3-[4-[(1-Phenylpyrazol-3-yl)methyl]morpholin-2-yl]phenol](/img/structure/B6627459.png)
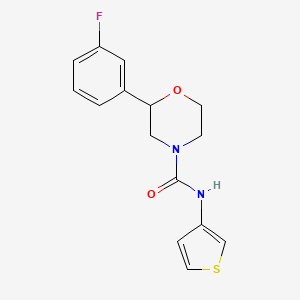
![[1-(dimethylamino)cyclobutyl]-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B6627476.png)